molecular formula C10H14O5 B14028258 3,4-di-O-acetyl-6-deoxy-d-glucal

3,4-di-O-acetyl-6-deoxy-d-glucal

Cat. No.: B14028258
M. Wt: 214.21 g/mol
InChI Key: NDEGMKQAZZBNBB-BDODKLCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Di-O-acetyl-6-deoxy-D-glucal is a carbohydrate derivative characterized by a glucal backbone (1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol) with acetyl groups at the 3- and 4-hydroxyl positions and a deoxygenated 6-position. This compound is widely utilized in stereoselective glycosylation reactions and as a precursor in the synthesis of complex natural products. Its structure confers unique reactivity, particularly in Pd-catalyzed transformations and allylic substitution reactions .

Key properties include:

  • Stereochemistry: The D-configuration at C-2, C-3, and C-4 distinguishes it from its enantiomer, 3,4-di-O-acetyl-6-deoxy-L-glucal, which is commercially available but exhibits distinct stereochemical outcomes in synthesis .
  • Optical Activity: Synthetic derivatives, such as those in mangrolide D, display specific optical rotations (e.g., [α]D = −67.5 for synthetic mangrolide D) that align with natural products, underscoring its role in enantioselective syntheses .
  • subtilis), its stereochemical purity is critical for matching natural product spectra .

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

[(2R,3R,4R)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate

InChI

InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6-,9-,10-/m1/s1

InChI Key

NDEGMKQAZZBNBB-BDODKLCJSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C=CO1)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Classical Approach via C-6 Sulfonate Ester or Halide

One common approach involves converting the C-6 hydroxyl group of D-glucal into a sulfonate ester (e.g., tosylate or mesylate) or halide (iodide or bromide), followed by reduction to remove the oxygen functionality and generate the 6-deoxy sugar.

  • Advantages: Direct and straightforward transformation.
  • Limitations: Use of excess lithium aluminum hydride (LiAlH4) for reduction can be hazardous and problematic on scale-up; radical dehalogenation often requires stoichiometric amounts of toxic trialkyltin hydrides, which raises environmental and safety concerns.

This approach is well documented but less favored for large-scale synthesis due to these limitations.

Efficient Five-Step Synthesis from Methyl α-D-glucopyranoside

A more recent and efficient synthetic route was developed to address cost and scalability issues associated with classical methods. This method uses methyl α-D-glucopyranoside as the inexpensive starting material and proceeds through the following key steps:

Step Reaction Description Reagents & Conditions Product Yield & Notes
1. Regioselective iodination at C-6 Conversion of primary C(6)-OH to iodide Iodine (I2), imidazole, triphenylphosphine in warm toluene High yield; regioselective
2. Peracetylation of remaining hydroxyls Acetylation of C-2, C-3, C-4 hydroxyl groups Standard acetylation conditions (Ac2O, pyridine or similar) Excellent yield
3. Anomeric methoxy group exchange Acid-catalyzed substitution to acetate Sulfuric acid in acetic anhydride High yield; isolated as α-anomer
4. Reductive removal of C-6 iodide Radical deiodination Tributyltin hydride (n-Bu3SnH), triethylborane (Et3B), −78 °C Efficient; minimal side reactions
5. Formation of glycal double bond Fischer-Zach reaction Phosphorus tribromide (PBr3) in CH2Cl2, followed by zinc in sodium dihydrogen phosphate buffer Good overall yield

This sequence results in 3,4-di-O-acetyl-6-deoxy-D-glucal in about 35% overall yield with only one chromatographic purification step, making it practical for preparative scale.

Mechanistic and Practical Considerations

  • Iodination at C-6: The regioselectivity is crucial to avoid side reactions; the use of iodine, imidazole, and triphenylphosphine in toluene provides clean conversion.
  • Peracetylation: Protects the hydroxyl groups, facilitating later steps and improving solubility.
  • Anomeric substitution: Acidic conditions replace the methoxy group with an acetate, stabilizing the anomeric center.
  • Radical deiodination: The use of tributyltin hydride and triethylborane as radical initiator is effective but requires careful handling due to toxicity and air sensitivity.
  • Fischer-Zach reaction: Zinc-mediated elimination forms the endocyclic double bond, completing the glycal structure.

Comparative Analysis of Preparation Methods

Feature Sulfonate Ester/Halide Route Methyl α-D-glucopyranoside Route
Starting Material Cost Tri-O-acetyl-D-glucal (expensive) Methyl α-D-glucopyranoside (inexpensive)
Number of Steps Typically 3–4 5
Overall Yield Moderate to good Approximately 35%
Purification Steps Multiple chromatographies often required Single chromatography after deiodination
Scalability Limited due to hazardous reagents More scalable, but requires handling of tin hydrides
Environmental/Safety Concerns Use of excess LiAlH4 or toxic tin hydrides Use of tin hydrides still a concern
Synthetic Flexibility Moderate High; allows access to various derivatives

Research Findings and Applications

  • The five-step route from methyl α-D-glucopyranoside has been validated in academic laboratories for the synthesis of gram-scale quantities of this compound, facilitating research on deoxy sugar-containing natural products.
  • This method avoids reliance on costly tri-O-acetyl-D-glucal, which has become prohibitively expensive, thus expanding accessibility for synthetic chemists.
  • The compound serves as a versatile intermediate for stereoselective glycosylation reactions and the synthesis of 2,6-dideoxy sugars, which are important in antibiotic and antitumor agent development.

Chemical Reactions Analysis

Types of Reactions: D-Rhamnal Diacetate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or acids.

    Reduction: Formation of alcohols.

    Substitution: Replacement of acetyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products: The major products formed from these reactions include deoxy sugars, hemiacetals, and other derivatives used in further synthetic applications .

Scientific Research Applications

D-Rhamnal Diacetate is widely used in scientific research due to its versatility as an intermediate. Some of its applications include:

Mechanism of Action

The mechanism of action of D-Rhamnal Diacetate involves its conversion into various biologically active molecules through glycosylation reactions. These reactions typically target specific molecular pathways, including those involved in bacterial cell wall synthesis and other metabolic processes. The compound acts as a donor of deoxy sugar moieties, facilitating the formation of glycosidic bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and functional implications among 3,4-di-O-acetyl-6-deoxy-D-glucal and related compounds:

Compound Name Substituents/Modifications Key Reactivity/Applications Source/References
This compound Acetyl (3,4-O), deoxy (6-O) Pd-catalyzed allylic substitution; glycosylation precursor
6-O-(Triisopropylsilyl)-D-glucal Triisopropylsilyl (6-O) Enhanced stability under acidic conditions; used in silyl-protected intermediates
Ethyl 2,4-di-O-acetyl-6-azido-6-deoxy-α-D-thiomannopyranoside Acetyl (2,4-O), azido (6-O), thioglycoside Click chemistry applications; azide-alkyne cycloaddition
4-epi-Vancosamine derivative (ent-19) Enantiomeric glucal-derived amine Diastereomeric NMR shifts; altered bioactivity
Key Observations:

Protecting Group Effects :

  • Acetyl groups (in this compound) facilitate electrophilic activation at C-1, enabling Pd-mediated displacement reactions (e.g., acetoxy migration to form spirocycles) .
  • Silyl ethers (e.g., 6-O-triisopropylsilyl-D-glucal) offer stability in basic/acidic media but require fluoride-based deprotection .

Stereochemical Impact :

  • The enantiomeric L-glucal derivative (3,4-di-O-acetyl-6-deoxy-L-glucal) produces diastereomers with distinct NMR profiles (e.g., δC differences in mangrolide derivatives) and optical rotations, critical for natural product matching .

Functional Group Diversity: Azido derivatives (e.g., 6-azido-6-deoxy-thiomannopyranosides) enable bioorthogonal chemistry, contrasting with the acetyl/deoxy focus of this compound .

Q & A

Q. What are the established synthetic routes for 3,4-di-O-acetyl-6-deoxy-D-glucal, and how do reaction conditions influence yield and stereochemical outcomes?

The synthesis of this compound typically involves selective deoxygenation and acetylation steps. For example, palladium-catalyzed reactions in acetonitrile (MeCN) with Pd(MeCN)₂Cl₂ have been used to induce allylic displacement of acetoxy groups, yielding regio-defined alkenes (e.g., compound 60 at 40% yield) . Key factors include:

  • Protection/deprotection strategies : Acetyl groups at C-3 and C-4 stabilize intermediates during deoxygenation.
  • Solvent and catalyst selection : Polar aprotic solvents like MeCN enhance nucleophilic substitution efficiency.
  • Temperature control : Lower temperatures minimize side reactions like hydrolysis.
Reaction Condition Yield Key Product
Pd(MeCN)₂Cl₂ in MeCN40%Alkene derivative (Compound 60)

Q. How is the structure of this compound validated, and what analytical techniques are critical for characterization?

Structural validation relies on a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm acetyl group positions and anomeric configuration. For example, acetyl protons resonate at δ 2.0–2.2 ppm, while the glucal double bond (C1–C2) shows characteristic coupling patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₀H₁₄O₆ for underivatized glucal derivatives).
  • X-ray crystallography : Resolves ring puckering and stereochemistry, as demonstrated in cyclopentane analogs using amplitude-phase coordinates .

Advanced Research Questions

Q. What mechanistic insights explain the allylic displacement reactions of this compound under palladium catalysis?

The Pd-mediated displacement involves:

Coordination of Pd²⁺ to the glucal’s electron-rich double bond.

Nucleophilic attack at C-3, triggering allylic migration of the acetoxy group (e.g., from C-3 to C-1 in compound 60) .

Rearrangement pathways : Competing pathways (e.g., pseudorotation in puckered rings) may lead to stereochemical variability, requiring DFT calculations to map transition states .

Challenges : Low yields (e.g., 40%) arise from competing side reactions, necessitating optimization of Pd ligand systems (e.g., phosphine ligands for enhanced selectivity).

Q. How does the ring puckering of this compound influence its reactivity in glycosylation or spirocyclic formation?

The glucal’s non-planar ring conformation (quantified via Cremer-Pople puckering parameters ) affects:

  • Steric accessibility : Puckering at C-3 and C-4 positions modulates nucleophile attack angles.
  • Spirocyclic product formation : In glycal derivatives, puckering facilitates intramolecular cyclization with nucleophilic aglycons (e.g., thioglycosides activated by N-iodosuccinimide) .
Puckering Parameter Impact on Reactivity
Amplitude (q)Higher q values increase ring flexibility, enabling diverse cyclization pathways.
Phase angle (φ)Determines spatial orientation of substituents during nucleophilic attack.

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may stem from:

  • Impurity profiles : Residual Pd catalysts or acetylated byproducts (e.g., 2,3,4-tri-O-acetyl analogs) can confound assays. Rigorous purification (e.g., HPLC) is critical .
  • Solubility limitations : Poor aqueous solubility (common in acetylated sugars) reduces bioavailability. Co-solvents like DMSO are often required .
  • Cell-line variability : Metabolic differences (e.g., deacetylase expression) alter prodrug activation. Standardized cell models (e.g., HepG2 for liver metabolism) improve reproducibility.

Q. How can computational modeling optimize the synthesis and functionalization of this compound?

  • DFT studies : Predict transition states for Pd-catalyzed reactions, identifying energy barriers for allylic displacements .
  • Molecular docking : Screens glycal derivatives against target enzymes (e.g., glycosyltransferases) to prioritize synthetic targets.
  • Machine learning : Analyzes reaction databases to recommend optimal conditions (e.g., solvent, catalyst) for new derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.